Antimicrobial Potency Against MRSA: Suberanilic Acid MIC and MBC
Suberanilic acid demonstrates specific antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). In a quantitative proteomics study, it exhibited a Minimum Inhibitory Concentration (MIC) of 32 μg/mL and a Minimum Bactericidal Concentration (MBC) of 64 μg/mL against MRSA [1]. This potency can be directly compared to standard-of-care antibiotics like linezolid, which typically has MIC values of ≤4 μg/mL for susceptible MRSA strains, and daptomycin, with MIC values generally ≤1 μg/mL [2]. While less potent than these frontline agents, the value of suberanilic acid lies in its distinct multi-target mechanism (see separate evidence item) and its origin as a natural product, which may offer advantages in specific contexts like combination therapy or addressing resistance mechanisms that circumvent single-target drugs.
| Evidence Dimension | Antimicrobial Susceptibility (MIC/MBC) |
|---|---|
| Target Compound Data | MIC: 32 μg/mL; MBC: 64 μg/mL |
| Comparator Or Baseline | Linezolid (MIC ≤4 μg/mL susceptible); Daptomycin (MIC ≤1 μg/mL) |
| Quantified Difference | Suberanilic acid MIC is 8- to 32-fold higher than linezolid and daptomycin susceptibility breakpoints. |
| Conditions | In vitro broth microdilution against MRSA strains |
Why This Matters
This data defines suberanilic acid's specific antimicrobial potency profile, differentiating it from other natural products or synthetic intermediates and establishing a baseline for future development or combination studies.
- [1] Wen, J., Okyere, S. K., Wang, S., Wang, J., Huang, R., Tang, Z., Wang, X., Shao, C., & Hu, Y. (2024). Antibacterial Activity and Multi-Targeted Mechanism of Action of Suberanilic Acid Isolated from Pestalotiopsis trachycarpicola DCL44: An Endophytic Fungi from Ageratina adenophora. Molecules, 29(17), 4205. View Source
- [2] Kaur, R., & Singh, A. (2012). Daptomycin susceptibility of methicillin resistant Staphylococcus aureus. Journal of Clinical and Diagnostic Research, 6(2), 267-270. View Source
